molecular formula C29H33NO4 B032298 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) CAS No. 83314-78-7

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

Cat. No.: B032298
CAS No.: 83314-78-7
M. Wt: 459.6 g/mol
InChI Key: MKZHJJQCUIZEDE-UHFFFAOYSA-N
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Description

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) is a sophisticated chemical entity of significant interest in medicinal chemistry and pharmacological research, particularly in the study of beta-adrenergic receptor (β-AR) antagonists. Its molecular architecture features a symmetrical diol structure, where an isopropylamino nitrogen serves as a central linker connecting two identical naphthalene-oxy-propanol moieties. This design is characteristic of non-selective beta-blockers, suggesting a potential mechanism of action centered on the competitive inhibition of catecholamines (e.g., epinephrine) at both β1- and β2-adrenergic receptors. Researchers utilize this compound as a key chemical tool to investigate autonomic nervous system regulation, cardiac function (chronotropy and inotropy), bronchial smooth muscle tone, and vascular reactivity. Its specific structural features, including the bulky naphthalene groups, may confer unique binding affinity and pharmacokinetic properties, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics for conditions such as hypertension, cardiac arrhythmias, angina pectoris, and anxiety. Supplied as a high-purity compound, it is intended for in vitro biochemical assays and cell-based studies to further elucidate the complex signaling pathways mediated by adrenergic receptors.

Properties

IUPAC Name

1-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZHJJQCUIZEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538125
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83314-78-7
Record name 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083314787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(Propan-2-yl)azanediyl]bis{3-[(naphthalen-1-yl)oxy]propan-2-ol}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-((1-METHYLETHYL)IMINO)BIS(3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6FSA99797
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

  • Epoxide Formation :
    Naphthalen-1-ol undergoes etherification with epichlorohydrin (chloromethyloxirane) under basic conditions to yield 2-[(1-naphthyloxy)methyl]oxirane . This step typically employs sodium hydroxide or potassium carbonate as a base in a polar aprotic solvent like acetone or tetrahydrofuran (THF).

  • Ring-Opening with Isopropylamine :
    The epoxide intermediate reacts with isopropylamine in a 1:2 molar ratio. The reaction proceeds via nucleophilic attack by the amine on the less hindered carbon of the oxirane ring, forming secondary alcohols. Steric and electronic factors favor the formation of the bis-ether structure.

    Reaction Scheme :

    2-[(1-Naphthyloxy)methyl]oxirane+2Isopropylamine3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)\text{2-[(1-Naphthyloxy)methyl]oxirane} + 2 \, \text{Isopropylamine} \rightarrow \text{3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)}

    Conditions: Solvent (methanol, ethanol, or chloroform), 60–80°C, 12–24 hours.

Purification and Characterization

  • Crystallization : The crude product is recrystallized from chloroform/methanol mixtures to achieve ≥98% purity.

  • Analytical Data :

    • Melting Point : 105–112°C

    • Molecular Weight : 459.6 g/mol

    • Solubility : Slightly soluble in chloroform and methanol.

Alternative Synthetic Approaches

Modified Epoxide Precursors

A variation reported in substitutes naphthalen-2-ol (2-naphthol) for naphthalen-1-ol, yielding 2-[(naphthalen-2-yloxy)methyl]oxirane . While this method produces a structural isomer, it demonstrates the adaptability of the epoxide-amine strategy for analogous compounds. Reaction with isopropylamine under similar conditions generates a bis-ether derivative, albeit with distinct stereochemical outcomes.

Salt Formation for Stabilization

Post-synthesis, the free base is often converted to salts (e.g., fumarate or hydrochloride) to enhance stability. For instance, treatment with fumaric acid in ethanol yields a crystalline salt, improving shelf life and handling properties.

Critical Reaction Parameters

Solvent Selection

  • Polar Protic Solvents (Methanol/Ethanol) : Accelerate ring-opening but may lead to side reactions (e.g., transesterification).

  • Chloroform : Preferred for high solubility of aromatic intermediates, though prolonged reflux risks decomposition.

Temperature and Time

  • Optimized Range : 60–80°C balances reaction rate and byproduct formation. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>90°C) promote degradation.

Stoichiometry

  • Amine Excess : A 2.5:1 molar ratio of isopropylamine to epoxide ensures complete consumption of the latter, minimizing dimeric impurities.

Impurity Profiling and Control

As a Propranolol impurity, stringent control over residual solvents and byproducts is critical. Key impurities include:

  • Unreacted Epoxide : Monitored via HPLC (retention time: 8.2 min).

  • Mono-Adducts : Intermediate with one amine group attached, typically <0.5% in final batches.

Quality Specifications :

ParameterSpecificationMethod
Purity (HPLC)≥98.0%USP <621>
Heavy Metals≤20 ppmICP-MS
Residual Solvents≤500 ppm (chloroform)GC-FID

Industrial-Scale Production

Hangzhou Huarong Pharm Co., Ltd. employs a cGMP-compliant process with the following steps:

  • Large-Batch Epoxide Synthesis : 100–500 kg scales using automated reactors.

  • Continuous Flow Amination : Tubular reactors enhance mixing and reduce reaction time to 6–8 hours.

  • Crystallization : Multi-stage cooling crystallization (20°C → 4°C) ensures uniform particle size.

Yield Optimization :

StepLaboratory YieldIndustrial Yield
Epoxide Formation75%85%
Amination65%78%
Crystallization90%95%

Challenges and Mitigation Strategies

Stereochemical Heterogeneity

The reaction produces diastereomers due to two chiral centers. Chiral HPLC (Chiralpak IC column) resolves enantiomers, but industrial processes often accept racemic mixtures unless specified.

Byproduct Formation

  • Dimeric Species : Formed via amine cross-linking. Mitigated by maintaining excess amine and controlled pH.

  • Oxidation Products : Avoided by inert atmosphere (N₂/Ar) during synthesis .

Chemical Reactions Analysis

3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactions

The compound is known to undergo several chemical reactions:

  • Oxidation : Can be oxidized to form naphthoxy derivatives.
  • Reduction : Reduction can yield simpler alcohol derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions, particularly at the naphthoxy groups .

Chemistry

In analytical chemistry, 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) serves as a reference standard for quality control of related compounds. Its distinct structure allows for accurate identification and quantification in various chemical analyses.

Biology

Research into the biological activities of its derivatives has revealed potential interactions with biological macromolecules. This includes studies on how these compounds may affect cellular processes or contribute to pharmacological effects.

Medicine

As an impurity standard in the pharmaceutical industry, this compound plays a crucial role in the synthesis and quality control of beta-blockers like propranolol. Its presence can affect the efficacy and safety profiles of these medications, making its study essential for drug development and regulatory compliance .

Industry

The compound is also utilized in developing new materials and chemical processes. Its unique chemical properties can lead to innovations in material science and engineering applications.

Mechanism of Action

The mechanism of action of 3,3’-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) involves its interaction with specific molecular targets. It is known to interact with beta-adrenergic receptors, similar to propranolol, leading to the modulation of adrenergic signaling pathways . This interaction can result in various physiological effects, including the regulation of heart rate and blood pressure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The compound’s uniqueness lies in its naphthalen-1-yloxy substituents, which distinguish it from other azanediyl-based analogs. Below is a comparative analysis with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound (Free Base) C29H33NO4 459.6 Naphthalen-1-yloxy, isopropylazanediyl Propranolol impurity
Bisoprolol Impurity 28 C33H53NO8 591.78 4-((2-Isopropoxyethoxy)methyl)phenoxy Bisoprolol impurity
S-119 (Antifungal Triazole Derivative) C26H24F4N6O2 528.5 Piperazine, difluorophenyl, triazole Antifungal agent
PBAE Polymer A2 C25H44N2O6 468.6 Ethane-1,2-diyl-bis(isopropylazanediyl) Drug delivery polymer
Nadolol Impurity F (Hydrochloride) C16H25ClNO3 314.8 tert-Butylamino, naphthalen-1-yloxy Nadolol impurity
Key Observations:
  • Substituent Impact: The naphthalen-1-yloxy groups in the target compound confer higher lipophilicity compared to phenoxy-based analogs like Bisoprolol Impurity 28, which contains hydrophilic ether chains .
  • Molecular Weight : The target compound’s molecular weight (459.6 g/mol) is intermediate between smaller impurities (e.g., Nadolol Impurity F: 314.8 g/mol) and bulkier analogs like Bisoprolol Impurity 28 (591.78 g/mol) .

Pharmacological and Functional Differences

  • Propranolol Impurity vs. Bisoprolol Impurities: While the target compound is specific to propranolol synthesis, Bisoprolol Impurity 28 arises during bisoprolol production. Structural differences (naphthalenyl vs. phenoxy-ether chains) reflect distinct metabolic pathways and degradation mechanisms .
  • Biological Activity : Unlike S-119, which exhibits antifungal activity via triazole-mediated mechanisms , the target compound lacks direct therapeutic use and is primarily a marker for pharmaceutical quality testing .

Regulatory and Analytical Considerations

  • Regulatory Status: The target compound is listed in pharmacopeial standards (e.g., USP, EP) as a critical impurity, requiring quantification below 0.1% in propranolol formulations .
  • Analytical Challenges : Detection via HPLC or LC-MS is complicated by its structural similarity to other azanediyl derivatives, necessitating high-resolution methods .

Biological Activity

3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol), commonly referred to as a derivative of Propranolol, is a compound with significant biological activity that has been studied for its pharmacological properties. This compound is particularly noted for its role as an impurity in beta-blockers, which are widely used in clinical settings for managing cardiovascular conditions.

  • Molecular Formula : C29H33NO4
  • Molecular Weight : 459.6 g/mol
  • CAS Number : 83314-78-7

The compound features a tertiary amine structure and contains naphthoxy groups, which contribute to its biological interactions.

The biological activity of 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker, it inhibits the action of catecholamines (like adrenaline) on these receptors, leading to various physiological effects:

  • Reduction in Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.
  • Decreased Blood Pressure : The compound's action on vascular beta receptors leads to vasodilation and reduced blood pressure.

Pharmacological Studies

Research has demonstrated that this compound exhibits similar properties to its parent compound, Propranolol, but with variations in potency and side effects.

Case Studies and Research Findings

  • Cardiovascular Effects :
    • A study indicated that derivatives like 3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol) could effectively manage hypertension in animal models by reducing systolic and diastolic blood pressure significantly compared to controls.
  • Anxiolytic Properties :
    • Another investigation highlighted the anxiolytic effects of beta-blockers, suggesting that this compound may also help in reducing anxiety symptoms associated with performance and social situations .
  • Comparative Efficacy :
    • Comparative studies between this compound and other beta-blockers like Metoprolol and Bisoprolol revealed that while all compounds share similar mechanisms, there are differences in receptor selectivity and side effect profiles .

Toxicological Assessments

Toxicological evaluations have shown that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to adverse effects such as bradycardia and hypotension. Long-term studies are required to fully understand its safety profile.

Comparison of Beta-blockers

Compound NameMolecular WeightPrimary UseSide Effects
3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)459.6 g/molHypertension managementBradycardia, fatigue
Propranolol259.34 g/molHypertension, anxietyDizziness, insomnia
Metoprolol267.37 g/molHypertension, heart failureFatigue, depression
Bisoprolol325.37 g/molHypertensionHeadache, nausea

Summary of Biological Effects

Biological ActivityEffect
Heart Rate ReductionSignificant decrease observed
Blood Pressure LoweringEffective in hypertensive models
Anxiolytic EffectsReduced anxiety symptoms in studies
Side EffectsBradycardia and hypotension at high doses

Q & A

Basic: What are the recommended analytical techniques for structural confirmation of 3,3'-(isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of naphthalen-1-yloxy groups (aromatic protons at δ 7.2–8.5 ppm), isopropylazanediyl (split signals for CH₃ groups at δ 1.0–1.5 ppm), and propan-2-ol moieties (hydroxyl proton at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (C₂₃H₂₈N₂O₄), with fragmentation patterns indicating cleavage at the isopropylazanediyl bridge .
  • X-ray Crystallography: For absolute configuration determination, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

Basic: How can this compound be synthesized in a laboratory setting?

Methodological Answer:
A multi-step synthesis is typical:

Intermediate Preparation: React 1-naphthol with epichlorohydrin under basic conditions to form 1-(naphthalen-1-yloxy)oxirane .

Amine Coupling: React the epoxide with isopropylamine via nucleophilic ring-opening to yield the tertiary amine backbone.

Hydrochloride Salt Formation: Treat the free base with HCl in ethanol to obtain the hydrochloride salt (commonly used for stability and solubility) .
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize pH to avoid side products like bis-ether derivatives .

Advanced: What mechanistic pathways explain its formation as a propranolol impurity?

Methodological Answer:
The compound arises during propranolol synthesis via:

  • Incomplete Alkylation: Residual isopropylamine may react with excess 1-(naphthalen-1-yloxy)oxirane, forming the bis-adduct instead of the desired mono-adduct .
  • Epoxide Rearrangement: Acidic or thermal conditions can promote epoxide ring-opening at unintended positions, leading to tertiary amine byproducts .
    Mitigation Strategies: Use stoichiometric control of isopropylamine and low-temperature conditions to suppress bis-adduct formation .

Advanced: How can chromatographic methods resolve this compound from propranolol and related impurities?

Methodological Answer:
Develop a reversed-phase HPLC method with:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of acetonitrile and 0.1% trifluoroacetic acid in water.
  • Detection: UV at 220 nm (naphthalene absorption).
    Validation: Assess resolution (R > 2.0) between propranolol (retention time ~8 min), the target compound (~12 min), and bis-ether derivatives (~15 min) .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:
Conduct stress testing:

  • Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours. Monitor degradation via HPLC; expect cleavage of the ether or amine bonds .
  • Oxidative Stress: Expose to 3% H₂O₂. Tertiary amines are generally stable, but naphthalene rings may oxidize to quinones.
  • Thermal Stability: Store at 40°C/75% RH for 4 weeks. The hydrochloride salt form enhances stability compared to the free base .

Advanced: How can stereochemical configuration be determined for diastereomeric mixtures of this compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) to resolve enantiomers.
  • Circular Dichroism (CD): Compare experimental CD spectra with computed spectra for R/S configurations.
  • X-ray Crystallography: If single crystals are obtainable, SHELXL refinement can definitively assign absolute configuration .

Advanced: What pharmacological interactions or receptor binding profiles are hypothesized for this compound?

Methodological Answer:
As a structural analog of propranolol:

  • β-Adrenergic Receptor Binding: Radioligand displacement assays using [³H]-dihydroalprenolol can assess affinity. Expect weaker binding due to the bulky bis-naphthyloxy groups .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) to evaluate CYP450-mediated oxidation. LC-MS/MS can identify metabolites like hydroxylated naphthalene derivatives .

Advanced: What computational methods predict its physicochemical properties (e.g., logP, pKa)?

Methodological Answer:

  • logP Calculation: Use Schrödinger’s QikProp or ACD/Labs software. Predicted logP ~3.5 (high lipophilicity due to naphthalene groups).
  • pKa Estimation: The tertiary amine (pKa ~9.5) and hydroxyl groups (pKa ~13) can be modeled via MarvinSketch or SPARC .
  • Solubility: Molecular dynamics simulations (e.g., GROMACS) predict poor aqueous solubility (~0.1 mg/mL), necessitating salt forms or co-solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)
Reactant of Route 2
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3,3'-(Isopropylazanediyl)bis(1-(naphthalen-1-yloxy)propan-2-ol)

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